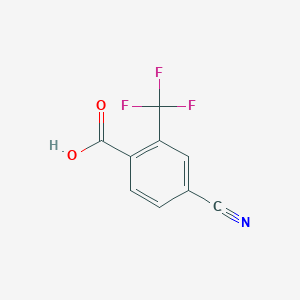

4-Cyano-2-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-cyano-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUPENLXDNWNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696921 | |

| Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267242-09-1 | |

| Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Cyano-2-(trifluoromethyl)benzoic acid: Properties, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds are indispensable tools for drug discovery. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, can profoundly modulate a molecule's physicochemical and biological properties.[1][2][3] This guide provides an in-depth technical overview of 4-Cyano-2-(trifluoromethyl)benzoic acid, a key trifluoromethylated building block. Its unique trifunctional architecture—comprising a carboxylic acid, a cyano group, and a trifluoromethyl group on a benzene ring—makes it a versatile intermediate for synthesizing complex pharmaceutical agents and advanced materials.[4]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to offer field-proven insights into the compound's properties, a validated synthesis strategy, robust analytical quality control procedures, and its strategic application in pharmaceutical design.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, characterized by the molecular formula C₉H₄F₃NO₂. The presence of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring, making it a valuable synthon for various chemical transformations.

| Property | Value | Source(s) |

| Molecular Weight | 215.13 g/mol | [5] |

| Molecular Formula | C₉H₄F₃NO₂ | [5] |

| CAS Number | 267242-09-1 | [5] |

| Appearance | White to off-white solid (crystals or powder) | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Store in a dry, well-ventilated place at 2-8°C, tightly sealed. | [6] |

| Solubility | Soluble in methanol and other polar organic solvents; slightly soluble in water. | [7] |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical pathway involves the oxidation of a readily available toluene precursor. This multi-step approach provides reliable control over the introduction of the required functional groups.

Proposed Synthetic Workflow

The following diagram outlines a robust, three-step synthesis starting from 4-methyl-3-(trifluoromethyl)benzonitrile.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Radical Bromination of 4-Methyl-3-(trifluoromethyl)benzonitrile This step utilizes a standard free-radical bromination of the benzylic methyl group.

-

To a solution of 4-methyl-3-(trifluoromethyl)benzonitrile (1 equivalent) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 equivalents).

-

Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 equivalents).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile.

Causality: AIBN is chosen as the radical initiator due to its predictable decomposition upon heating. NBS is the preferred brominating agent for benzylic positions as it maintains a low, steady concentration of bromine, minimizing side reactions on the aromatic ring.

Step 2: Oxidation to the Carboxylic Acid The benzylic bromide is a suitable precursor for oxidation to the carboxylic acid.

-

Dissolve the crude product from Step 1 in a mixture of water and pyridine.

-

Add potassium permanganate (KMnO₄, ~2.5 equivalents) portion-wise, controlling the exothermic reaction by cooling in an ice bath.

-

After the addition is complete, heat the mixture gently (50-60°C) until the purple color of the permanganate has disappeared, indicating reaction completion.

-

Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

-

Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until a pH of ~1-2 is reached, causing the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality: Potassium permanganate is a powerful oxidizing agent capable of converting the benzylic carbon to a carboxylic acid. The reaction is performed in an aqueous/pyridine mixture to ensure solubility of the organic substrate. The final acidification step is crucial for protonating the carboxylate salt to yield the desired neutral acid product.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its use in regulated environments like drug development. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Comparative Overview of Analytical Methods

| Method | Purpose | Strengths | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | High precision, accuracy, and sensitivity; ideal for routine QC.[8] | Requires reference standard for quantification. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation and identity | Provides unambiguous structural information.[9][10][11] | Lower sensitivity than HPLC; less suitable for trace impurity analysis. |

| Mass Spectrometry (MS) | Molecular weight confirmation | High sensitivity and accurate mass determination. | Provides limited structural information on its own. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Fast and simple confirmation of key bonds (C=O, C≡N, C-F). | Not suitable for quantification or isomer differentiation. |

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is adapted from standard procedures for analyzing benzoic acid derivatives.[8][12][13]

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

-

Gradient: Start at 30% Acetonitrile, ramp to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 Acetonitrile/Water mixture. Filter through a 0.45 µm syringe filter before injection.

-

System Suitability: A sharp, symmetrical peak should be observed. Purity is typically calculated by area percent.

Causality: An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring good peak shape and consistent retention on the nonpolar C18 stationary phase.

Protocol 2: Structural Verification by NMR Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Expect signals in the aromatic region (approx. 7.5-8.5 ppm). The three aromatic protons will appear as a complex multiplet pattern due to their distinct chemical environments and coupling. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically at a high chemical shift (>10 ppm).[14]

-

¹³C NMR Spectroscopy: Expect nine distinct signals: one for the carboxylic carbon (~165-170 ppm), one for the cyano carbon (~115-120 ppm), one for the trifluoromethyl carbon (a quartet due to C-F coupling, ~120-130 ppm), and six unique signals for the aromatic carbons.[11]

The following diagram illustrates a typical QC workflow.

Caption: A logical workflow for the quality control of synthesized material.

Applications in Drug Discovery and Development

This compound is not just an intermediate; it is a strategic building block for imparting desirable drug-like properties.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions on the aromatic ring from metabolic attack (e.g., by cytochrome P450 enzymes), prolonging the drug's half-life.[1]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug candidate's ability to cross cellular membranes and improve its absorption and distribution.[2]

-

Modulation of pKa and Binding Affinity: As a strong electron-withdrawing group, the CF₃ substituent alters the electronic properties of the entire molecule. This can be used to fine-tune the acidity (pKa) of nearby functional groups or to enhance binding interactions with target proteins.[3]

This compound serves as a scaffold for creating a variety of more complex molecules. The carboxylic acid can be converted to amides, esters, or other functional groups, while the cyano group can be hydrolyzed or reduced. This versatility allows medicinal chemists to explore a wide chemical space around a core pharmacophore. For example, similar trifluoromethylated benzoic acids are instrumental in synthesizing compounds with potential cytotoxic and antifungal activities.

Caption: Role of the molecule as a strategic scaffold in drug design.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets for this and similar compounds, it is classified as an irritant.[6][15][16]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[16]

-

P280: Wear protective gloves, eye protection, and face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated area, away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its trifunctional nature provides multiple avenues for synthetic elaboration, while the incorporated trifluoromethyl group offers a proven strategy for enhancing the drug-like properties of target molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, enables researchers to confidently and effectively leverage this powerful building block in the pursuit of novel therapeutics.

References

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2023). Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

-

The Role of 2-(Trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

MSDS of this compound. (2016). Capot Chemical. Retrieved from [Link]

-

Scott, K. N. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society, 94(24), 8564-8568. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]

-

Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Safety Data Sheet for 2-Methoxy-4-(trifluoromethyl)benzoic acid. (2025). Angene Chemical. Retrieved from [Link]

-

4-(Trifluoromethyl)benzoic acid Safety Data Sheet. (2016). Australia Pacific LNG. Retrieved from [Link]

- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. (2013). Google Patents.

-

The Trifluoromethyl Group in Medical Chemistry. (2014). Journal of Medicinal Chemistry, 57(10), 3595-3619. Retrieved from [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2006). Google Patents.

- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (2024). Google Patents.

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. nbinno.com [nbinno.com]

- 5. capotchem.com [capotchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. helixchrom.com [helixchrom.com]

- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. fishersci.com [fishersci.com]

- 16. aplng.com.au [aplng.com.au]

4-Cyano-2-(trifluoromethyl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Cyano-2-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 267242-09-1), a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The unique substitution pattern, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, imparts a distinct combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, expected spectroscopic characteristics, a plausible and detailed synthetic route with mechanistic insights, its chemical reactivity, and potential applications, grounded in authoritative references.

Physicochemical and Structural Properties

This compound is a trifunctional aromatic compound. The presence of both a strong electron-withdrawing trifluoromethyl group (-CF3) ortho to the carboxylic acid and a cyano (-CN) group para to it significantly influences the molecule's acidity, reactivity, and potential as a synthetic precursor. The -CF3 group, in particular, is a critical moiety in modern drug design, known to enhance metabolic stability and improve pharmacokinetic profiles by increasing lipophilicity.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 267242-09-1 | [2][3][4] |

| Molecular Formula | C₉H₄F₃NO₂ | [2][3] |

| Molecular Weight | 215.13 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity (Typical) | ≥97% | |

| Boiling Point | 318.9 ± 42.0 °C (Predicted) | [2] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [2] |

| InChI Key | GRUPENLXDNWNIV-UHFFFAOYSA-N |

Note: Experimental data for boiling point, and density are not widely published; the values presented are based on computational predictions.

Solubility Profile (Expected): Based on its structure, the compound is expected to be poorly soluble in water. The carboxylic acid group provides some polarity and potential for deprotonation in basic aqueous solutions, which would increase solubility. It is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which is typical for functionalized benzoic acid derivatives.

Spectroscopic Profile (Anticipated)

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -COOH group. It is expected to be a doublet and shifted significantly downfield.

-

H-5: This proton is ortho to the -CN group and meta to the -CF₃ group. It is expected to appear as a doublet of doublets.

-

H-6: This proton is ortho to the -COOH group and meta to the -CN group. It is expected to be a doublet and likely the most upfield of the aromatic protons.

-

-COOH: The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its visibility may depend on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by nine distinct signals.

-

-COOH: The carbonyl carbon will be significantly downfield (~165-170 ppm).

-

-CN: The nitrile carbon will appear in the 115-120 ppm range.

-

-CF₃: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically around 120-125 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-4) will be shifted accordingly.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]

-

C-H Stretch (Aromatic): Weaker absorptions are expected just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic carboxylic acid is expected around 1700-1725 cm⁻¹.[5]

-

C-F Stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 215. Key fragmentation patterns would likely involve the loss of -OH (m/z = 198) and -COOH (m/z = 170).

Synthesis and Mechanistic Insights

A robust and logical synthesis of this compound can be designed starting from a commercially available precursor, 4-bromo-2-(trifluoromethyl)benzonitrile. This multi-step synthesis involves a halogen-metal exchange followed by carboxylation.

Overall Synthetic Pathway

Caption: Synthetic route from a brominated precursor.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via lithiation and carboxylation of 4-bromo-2-(trifluoromethyl)benzonitrile.

Materials:

-

4-Bromo-2-(trifluoromethyl)benzonitrile

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-bromo-2-(trifluoromethyl)benzonitrile (e.g., 10.0 g, 39.7 mmol). Dissolve the starting material in 100 mL of anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, slowly add n-butyllithium (17.5 mL of a 2.5 M solution, 43.7 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes. The solution may change color, indicating the formation of the aryl lithium intermediate. Stir the reaction mixture at -78 °C for 1 hour.

-

Causality: This step performs a halogen-metal exchange. n-BuLi is a strong organometallic base and nucleophile that selectively replaces the bromine atom with lithium. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as the attack of n-BuLi on the nitrile or trifluoromethyl groups. Anhydrous conditions are critical as organolithium reagents react violently with water.

-

-

Carboxylation: While the solution is still at -78 °C, carefully add an excess of crushed dry ice (solid CO₂) in several small portions. A vigorous reaction may be observed. The dry ice serves as the source of the carboxyl group. Allow the mixture to stir while slowly warming to room temperature overnight.

-

Causality: The highly nucleophilic aryl lithium intermediate attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. A large excess of CO₂ is used to ensure complete reaction and to quench any remaining n-BuLi.

-

-

Aqueous Workup and Extraction: Quench the reaction by slowly adding 50 mL of water. Acidify the mixture to a pH of ~1-2 by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Causality: The acidic workup protonates the lithium carboxylate salt to form the desired carboxylic acid, which is more soluble in the organic phase.

-

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The molecule's three functional groups offer distinct handles for further chemical transformations:

-

Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions), amide bond formation (e.g., coupling with amines using reagents like EDC or DCC), or reduction to a primary alcohol (e.g., using strong reducing agents like LiAlH₄).

-

Nitrile Group: The cyano group can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid (yielding 2-(trifluoromethyl)terephthalic acid) or an amide. It can also be reduced to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄).

-

Aromatic Ring: The electron-deficient nature of the ring, due to the three withdrawing groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally challenging.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure makes it an exceptionally valuable building block. Its utility can be inferred from the roles of analogous compounds.

-

Medicinal Chemistry: Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity.[1] This molecule serves as a rigid scaffold to which pharmacophoric elements can be attached via the carboxylic acid group, making it a key intermediate for synthesizing enzyme inhibitors, receptor antagonists, and other bioactive molecules.

-

Agrochemicals: Similar structures are often found in modern pesticides and herbicides.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other functional materials. The rigidity and polarity imparted by the cyano and trifluoromethyl groups could be exploited to create materials with unique thermal or electronic properties.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator if dust is generated.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C.[4]

References

-

ChemBK. This compound. Available at: [Link]

- Supporting Information file from a chemistry journal. (Note: Specific journal not identified in search result).

- Google Patents. US Patent 7,652,013 B2.

- Google Patents. US Patent Application US20220017931A1.

-

PubChem. 4-Cyano-2-fluorobenzoic acid. National Institutes of Health. Available at: [Link]

- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Royal Society of Chemistry. Supplementary Information. (Note: Specific journal not identified in search result).

- Ningbo Inno Pharmchem Co., Ltd. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

-

ChemWhat. BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL)- CAS#: 267242-09-1. Available at: [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

PubChem. 4-(Trifluoromethyl)benzoic acid. National Institutes of Health. Available at: [Link]

-

NIST. Benzoic acid, 4-cyano-. NIST Chemistry WebBook. Available at: [Link]

-

Capot Chemical. MSDS of this compound. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Justia Patents. Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Available at: [Link]

- Google Patents. WO 2018/183936 A1.

- Ningbo Inno Pharmchem Co., Ltd. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.

- Google Patents. US Patent 9,212,143 B2.

-

NIST. Benzoic acid, 4-cyano-. NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

- Ningbo Inno Pharmchem Co., Ltd. Mastering Chemical Synthesis: Key Applications of 4-(Trifluoromethyl)benzoic Acid.

- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

SpectraBase. 4-Fluoro-2-(trifluoromethyl)benzoic acid. Available at: [Link]

-

PubChem. 4-Methyl-3-(trifluoromethyl)benzonitrile. National Institutes of Health. Available at: [Link]

- Google Patents. CN102875414A - Preparation method of 4-amino-2-trifluoromethyl cyanophenyl.

-

MDPI. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Available at: [Link]

-

PubMed Central. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent. Available at: [Link]

-

SpectraBase. 4-Trifluoromethyl-benzoic-acid-fluoride. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL)- | 267242-09-1 [chemicalbook.com]

- 4. 267242-09-1|this compound|BLD Pharm [bldpharm.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility Profile of 4-Cyano-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Development

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, aqueous and organic solubility stand out as critical parameters that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can severely hamper absorption, lead to low and erratic bioavailability, and create significant challenges in formulation development. This guide focuses on 4-cyano-2-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry, providing a comprehensive overview of its predicted physicochemical properties and a detailed framework for determining its empirical solubility. While experimental solubility data for this specific compound is not publicly available, this document serves as a predictive guide and a methodological blueprint for its characterization.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. For this compound (CAS No. 267242-09-1), we must currently rely on in silico predictions, which provide valuable, albeit theoretical, insights.[1]

| Property | Value | Source | Significance for Solubility |

| CAS Number | 267242-09-1 | Sigma-Aldrich | Unique chemical identifier. |

| Molecular Formula | C₉H₄F₃NO₂ | ChemBK | Defines the elemental composition.[1] |

| Molecular Weight | 215.13 g/mol | Sigma-Aldrich | Influences diffusion and dissolution rates. |

| Physical Form | Solid | Sigma-Aldrich | Indicates that lattice energy must be overcome for dissolution. |

| Predicted pKa | 2.57 ± 0.36 | ChemBK | The predicted strong acidity suggests high aqueous solubility at neutral and basic pH due to ionization.[1] |

| Predicted logP | 2.87 | Molinspiration | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[2][3][4] |

Causality Behind the Predictions:

-

Predicted pKa (2.57): The low predicted pKa value indicates that this compound is a relatively strong acid. This is a logical consequence of its molecular structure. The carboxylic acid group is inherently acidic, and its acidity is significantly enhanced by the presence of two powerful electron-withdrawing groups on the benzene ring: the trifluoromethyl (-CF₃) group and the cyano (-CN) group. These groups pull electron density away from the carboxylate group, stabilizing the conjugate base (the anion formed after deprotonation) and thus making the proton easier to donate. A low pKa is a strong indicator that the compound will be predominantly in its ionized (deprotonated) form at physiological pH (around 7.4), which typically leads to a dramatic increase in aqueous solubility compared to the neutral form.

-

Predicted logP (2.87): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A value of 2.87 suggests that the neutral form of the molecule is moderately lipophilic, preferring an oily environment (like octanol) over water by a factor of roughly 10²·⁸⁷. This lipophilicity is driven by the aromatic ring and the trifluoromethyl group. However, the presence of the polar cyano and carboxylic acid groups tempers this effect. This predicted value places the compound in a favorable range for many drug candidates, as it suggests a balance between the aqueous solubility needed for formulation and dissolution and the lipid permeability required to cross biological membranes.

Factors Influencing the Solubility of this compound

The solubility of an ionizable compound like this compound is not a single value but a function of its environment. The key factors are pH, temperature, and the nature of the solvent.

-

Effect of pH: As a strong acid with a predicted pKa of 2.57, the solubility of this compound is expected to be highly pH-dependent.

-

In acidic media (pH < 2.57): The compound will exist primarily in its neutral, protonated form. Its aqueous solubility will be at its lowest, governed by the intrinsic solubility of the un-ionized molecule.

-

In neutral to basic media (pH > 2.57): The compound will be predominantly in its ionized, deprotonated (carboxylate) form. The formation of the highly polar carboxylate anion allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.

-

-

Effect of Solvent:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the cyano group acts as a hydrogen bond acceptor. This suggests good solubility in polar protic solvents. For instance, a structurally related compound, 4-bromo-5-cyano-2-(trifluoromethyl)benzoic acid, is described as being soluble in methanol and only slightly soluble in water, which aligns with expectations for the neutral form.[5]

-

Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the cyano and trifluoromethyl groups, good solubility is anticipated. A similar compound, 2-acetoxy-4-(trifluoromethyl)benzoic acid, is noted to be moderately soluble in solvents like acetone and ethyl acetate.[6]

-

Nonpolar Solvents (e.g., toluene, hexane): Due to the molecule's overall polarity, solubility in nonpolar solvents is expected to be limited.

-

The interplay of these physicochemical properties and their influence on solubility is a foundational concept in drug development.

Caption: Interplay of physicochemical properties influencing solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Water, Methanol, Ethanol, Acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance and pH meter

Protocol Workflow Diagram:

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Methodology:

-

Preparation of Vials:

-

Add an excess amount of solid this compound to several glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation. A common practice is to add enough solid to achieve a concentration at least 2-3 times higher than the anticipated solubility.

-

Precisely add a known volume of the desired solvent (e.g., 2 mL) to each vial. Prepare triplicate vials for each solvent system to ensure reproducibility.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance) and agitation speed (e.g., 150 rpm).[7]

-

Equilibrate the samples for a sufficient duration to ensure thermodynamic equilibrium is reached. A typical starting point is 24 to 48 hours. The time required should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[7]

-

-

Sample Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration. Adsorption of the compound to the filter should be assessed and minimized by pre-saturating the filter if necessary.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent (often the mobile phase of the HPLC method) at known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC-UV system and plotting the peak area against concentration. The curve should demonstrate linearity (e.g., R² > 0.99).

-

Dilute the filtered sample solutions with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples and determine their concentrations by interpolating their peak areas from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in desired units (e.g., µg/mL, mg/mL, or mM). The results should be reported as the mean ± standard deviation of the triplicate measurements.

-

Conclusion and Forward Look

While direct experimental solubility data for this compound remains to be published, a robust analysis of its structure allows for strong, scientifically grounded predictions. Its low predicted pKa (2.57) suggests it is a strong acid with significantly enhanced aqueous solubility at neutral and basic pH. Its moderate predicted lipophilicity (logP 2.87) indicates a favorable balance for drug development, suggesting potential for both formulation and membrane permeation.

The absence of empirical data underscores the necessity of performing rigorous experimental work. The detailed shake-flask protocol provided here offers a validated, reliable method for obtaining the definitive thermodynamic solubility data required by researchers, scientists, and drug development professionals. The generation of this data would be a valuable contribution to the chemical and pharmaceutical sciences, enabling more accurate modeling and informed decision-making in the progression of any research program involving this compound.

References

-

ChemBK. This compound - Physico-chemical Properties. [Link]

-

ChemWhat. BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL)- CAS#: 267242-09-1. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Molinspiration Cheminformatics. Homepage. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. [Link]

-

Biddulph, G. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Solubility of Things. 2-Acetoxy-4-(trifluoromethyl)benzoic acid. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Molinspiration Cheminformatics [molinspiration.com]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. Calculation of molecular properties [molinspiration.com]

- 5. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemwhat.com [chemwhat.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Cyano-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, 4-Cyano-2-(trifluoromethyl)benzoic acid (CAS No. 267242-09-1) emerges as a pivotal building block. Its unique trifluoromethyl and cyano substitutions on the benzoic acid scaffold offer medicinal chemists a versatile tool for modulating physicochemical and pharmacological properties. However, the very reactivity that makes this compound valuable necessitates a thorough understanding of its safety profile. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures to ensure its responsible and safe use in a research and development setting.

Section 1: Compound Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is a solid, crystalline powder. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 267242-09-1 | [1][2] |

| Molecular Formula | C9H4F3NO2 | |

| Molecular Weight | 215.13 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning

The following diagram illustrates the logical flow of hazard identification and the corresponding immediate precautionary measures.

Caption: Hazard identification and corresponding precautionary measures.

Section 3: Safe Handling, Storage, and Disposal

Adherence to rigorous handling and storage protocols is paramount to mitigating the risks associated with this compound.

Handling

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Local exhaust ventilation should be used to control dust generation.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.[3]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] Minimize dust generation and accumulation.[3]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains.[6] Waste containers should be clearly labeled and stored in a designated area.[6]

The following workflow outlines the standard operating procedure for handling a small spill of this compound.

Caption: Small spill response workflow.

Section 4: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are crucial.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for preventing hazardous reactions.

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Avoid moisture.[4]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][5]

Section 6: Toxicological and Ecotoxicological Information

There is currently no specific information available on the ecotoxicological effects of this compound. Therefore, it is crucial to prevent its release into the environment.

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its effective and safe utilization hinges on a foundation of knowledge and adherence to stringent safety protocols. By understanding its hazards, implementing proper handling and storage procedures, and being prepared for emergencies, researchers can confidently and responsibly harness the potential of this important chemical intermediate.

References

- Capot Chemical. (2016, September 26). MSDS of this compound.

- Sigma-Aldrich. (n.d.). This compound.

- Fisher Scientific. (2011, June 16). Safety Data Sheet: 4-Cyano-2-fluorobenzoic acid.

- BLD Pharm. (n.d.). This compound.

- University of Washington. (n.d.). Standard Operating Procedure: Benzoic Acid.

- ChemicalBook. (2025, July 16). BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL)-.

- Smolecule. (2023, August 16). 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid.

- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.

Sources

4-Cyano-2-(trifluoromethyl)benzoic acid spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Characterization of 4-Cyano-2-(trifluoromethyl)benzoic Acid

Introduction: Elucidating the Molecular Signature

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring three distinct electron-withdrawing groups—a carboxylic acid, a nitrile (cyano), and a trifluoromethyl group—imparts unique electronic and steric properties, making it a valuable building block for complex molecular architectures.

Accurate and unambiguous structural confirmation is the bedrock of all chemical research and development. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Beyond presenting raw data, we delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into data interpretation and acquisition.

The methodologies described herein are designed as self-validating systems, ensuring that the spectral data collected is not only accurate but also internally consistent, providing an unshakeable foundation for subsequent research.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous assignment of the molecular structure.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The chemical shifts (δ) are influenced by the anisotropic and inductive effects of the three electron-withdrawing substituents. The trifluoromethyl group, in particular, will induce through-bond coupling with nearby carbon and proton nuclei.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | -COOH | 11.0 - 13.0 | broad singlet | - |

| Ar-H (H6) | ~8.2 | doublet (d) | J ≈ 8 Hz | |

| Ar-H (H5) | ~8.1 | doublet (dd) | J ≈ 8 Hz, 2 Hz | |

| Ar-H (H3) | ~8.0 | doublet (d) | J ≈ 2 Hz | |

| ¹³C NMR | C =O (acid) | ~165 | singlet | - |

| Ar-C -CN (C4) | ~138 | singlet | - | |

| Ar-C -COOH (C1) | ~135 | quartet (q) | ⁴J(C,F) ≈ 1-2 Hz | |

| Ar-C H (C6) | ~133 | singlet | - | |

| Ar-C H (C5) | ~131 | singlet | - | |

| Ar-C -CF₃ (C2) | ~129 | quartet (q) | ²J(C,F) ≈ 30-35 Hz | |

| Ar-C H (C3) | ~127 | quartet (q) | ³J(C,F) ≈ 4-6 Hz | |

| C F₃ | ~123 | quartet (q) | ¹J(C,F) ≈ 270-275 Hz | |

| C ≡N | ~117 | singlet | - | |

| ¹⁹F NMR | -CF₃ | -62 to -64 | singlet | - |

Note: Predicted values are based on established substituent effects and data from analogous compounds such as 2-(trifluoromethyl)benzoic acid and 4-cyanobenzoic acid.[1][2][3][4] Solvent effects may cause slight variations.

Interpretation and Mechanistic Insights

-

¹H NMR: The three aromatic protons reside in distinct electronic environments, giving rise to three separate signals. The proton at C6 is coupled only to the proton at C5, appearing as a doublet. The proton at C5 is coupled to both H6 and H3, resulting in a doublet of doublets. The proton at C3 shows only a small coupling to H5, appearing as a narrow doublet. The acidic proton of the carboxyl group is typically broad and downfield due to hydrogen bonding and chemical exchange.

-

¹³C NMR: The spectrum is notable for the characteristic C-F coupling. The carbon of the CF₃ group itself shows a large one-bond coupling (¹J(C,F)), splitting it into a quartet. The aromatic carbon directly attached to the CF₃ group (C2) exhibits a significant two-bond coupling (²J(C,F)). Smaller three- and four-bond couplings are observed for C3 and C1, respectively. This coupling pattern is a definitive diagnostic for the presence and position of the trifluoromethyl group. The chemical shifts of the carbonyl, nitrile, and aromatic carbons are all consistent with their expected electronic environments.[1]

-

¹⁹F NMR: The three fluorine atoms are chemically equivalent and are not coupled to any other fluorine nuclei, resulting in a single, sharp singlet. Its chemical shift, typically referenced to CFCl₃, is highly characteristic of an aromatic trifluoromethyl group.[5]

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR experiment requires careful sample preparation and parameter optimization to ensure accurate integration and resolution.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Causality: Set the spectral width to cover the range of -2 to 14 ppm. Use a 90° pulse and a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (typically 5-10 seconds for aromatic compounds) to ensure full magnetization recovery for accurate quantification.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Causality: A larger spectral width (~200 ppm) is required. Due to the long T₁ of quaternary carbons, increase the relaxation delay (d1) to 10-15 seconds or use a quantitative method like inverse-gated decoupling if accurate integration is paramount.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard single-pulse experiment, typically with proton decoupling.

-

Causality: Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -80 ppm). ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.

-

-

Data Processing: Apply an exponential multiplication function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C to improve the signal-to-noise ratio. Phase and baseline correct the spectra carefully. Reference the spectra to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

Characteristic Vibrational Frequencies

The IR spectrum of this compound is dominated by absorptions from its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid, H-bonded) | Broad, Strong |

| ~2240 | C≡N stretch (Nitrile) | Strong, Sharp |

| ~1700 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| 1600, 1480 | C=C stretch (Aromatic ring) | Medium |

| ~1320 | C-O stretch (Coupled with O-H bend) | Strong |

| 1300 - 1100 | C-F stretches (Trifluoromethyl group) | Very Strong |

| ~920 | O-H bend (Out-of-plane, dimer) | Broad, Medium |

Note: Values are based on data for analogous compounds like 4-cyanobenzoic acid and general spectroscopic principles.[6][7][8]

Interpretation and Mechanistic Insights

The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band from ~3300-2500 cm⁻¹, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[7] This broad absorption often overlaps with the aromatic C-H stretches. The C=O stretching vibration appears as a strong, sharp peak around 1700 cm⁻¹. The presence of a strong, sharp absorption at ~2240 cm⁻¹ is unambiguous proof of the nitrile (C≡N) group.[6] Finally, the trifluoromethyl group gives rise to several intense C-F stretching bands in the 1300-1100 cm⁻¹ region, which are often the strongest peaks in the fingerprint region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Causality: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Poor contact results in a weak and distorted spectrum. This method requires minimal sample preparation and is highly reproducible.

-

-

Sample Preparation (KBr Pellet):

-

Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Causality: The KBr must be completely dry, as moisture will cause a large, broad O-H absorption around 3400 cm⁻¹, potentially obscuring the sample's O-H signal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract the absorbance of the instrument and matrix.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding multiple scans improves the signal-to-noise ratio according to the square root of the number of scans. A resolution of 4 cm⁻¹ is sufficient for most qualitative analyses.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity and substructures.

Molecular Ion and Predicted Fragmentation Pattern

For this compound (C₉H₄F₃NO₂), the key mass spectral data are:

-

Molecular Weight: 215.13 g/mol

-

Exact Mass: 215.0194 Da

Under Electron Ionization (EI), the molecule will ionize to form a molecular ion (M⁺˙), which then undergoes fragmentation. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the functional groups.

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Neutral Loss |

| 215 | [C₉H₄F₃NO₂]⁺˙ (Molecular Ion) | - |

| 198 | [C₉H₃F₃NO]⁺ (Loss of hydroxyl radical) | •OH (17 Da) |

| 186 | [C₈H₄F₃N]⁺˙ (Loss of carboxyl group) | •COOH (45 Da) |

| 170 | [C₉H₄F₃O]⁺ (Loss of nitrile radical) | •CN (26 Da) |

| 146 | [C₈H₄NO₂]⁺ (Loss of trifluoromethyl radical) | •CF₃ (69 Da) |

| 116 | [C₇H₄N]⁺ (From m/z 186, loss of CF₂) | :CF₂ (50 Da) |

Note: Fragmentation is a competitive process, and the relative intensities of these peaks will depend on the ionization energy.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Interpretation and Mechanistic Insights

The fragmentation is driven by the formation of stable ions. The loss of the hydroxyl radical (•OH) from the carboxylic acid is a common pathway, leading to a stable acylium ion at m/z 198. Decarboxylation (loss of •COOH) is also a highly favorable process for aromatic acids, yielding the ion at m/z 186.[9][10] A particularly diagnostic fragmentation is the loss of the •CF₃ radical, which confirms the presence of this group. Subsequent fragmentations can occur from these primary ions, providing further structural clues. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of each fragment, providing an additional layer of validation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction:

-

Direct Infusion (ESI/APCI): Dissolve a small amount of sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source. This is ideal for determining the accurate mass of the molecular ion.

-

Gas Chromatography (GC-MS): For EI analysis, the compound may need to be derivatized (e.g., methylation of the carboxylic acid) to improve volatility. A dilute solution is injected into the GC, which separates it from impurities before it enters the MS.

-

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique, best for observing the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule with minimal fragmentation.

-

Electron Ionization (EI): A hard ionization technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

-

-

Mass Analysis:

-

Full Scan: Scan a wide mass range (e.g., m/z 50-300) to detect the molecular ion and all fragment ions.

-

Tandem MS (MS/MS): Isolate the molecular ion (e.g., m/z 215), subject it to collision-induced dissociation (CID), and then scan the resulting fragment ions.

-

Causality: MS/MS provides a clean fragmentation spectrum directly linked to the parent molecule, which is essential for confirming fragmentation pathways and for quantitative analysis in complex mixtures. The collision energy must be optimized to achieve a balance between the parent ion signal and the production of informative fragments.

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring, with C-F coupling serving as a definitive marker for the trifluoromethyl group's position. ¹⁹F NMR provides a simple and clear confirmation of this essential moiety. IR spectroscopy offers unambiguous evidence for the presence of the carboxylic acid, nitrile, and C-F functional groups through their characteristic vibrational frequencies. Finally, Mass Spectrometry confirms the compound's molecular weight and reveals a predictable fragmentation pattern that corroborates the assigned structure. Together, these techniques provide a robust, self-validating dataset that constitutes the unique spectral signature of this important chemical entity.

References

-

Green Chemistry. (2018). Supporting Information. [Online] Available at: [Link]

-

Organic Letters. (2016). Supporting Information. [Online] Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-cyano-. NIST Chemistry WebBook. [Online] Available at: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Online] Available at: [Link]

-

Rasayan Journal of Chemistry. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. [Online] Available at: [Link]

-

ResearchGate. (2013). (a) FTIR and (b) FT-Raman Spectra of 4-cyanobenzoic acid. [Online] Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Online] Available at: [Link]

-

SpectraBase. (n.d.). 4-Cyano-benzoic acid [1H NMR]. [Online] Available at: [Link]

-

SpectraBase. (n.d.). 4-Cyano-benzoic acid [13C NMR]. [Online] Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Online] Available at: [Link]

-

ResearchGate. (2019). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Online] Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Online] Available at: [Link]

-

ResearchGate. (2017). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Online] Available at: [Link]

-

SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester [19F NMR]. [Online] Available at: [Link]

-

ResearchGate. (2018). Series of 19F NMR spectra recorded during the process of warming a.... [Online] Available at: [Link]

-

BIPM. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Online] Available at: [Link]

-

Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. [Online] Available at: [Link]

-

SpectraBase. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid [FTIR]. [Online] Available at: [Link]

-

PubMed Central (PMC). (2021). 19F NMR as a tool in chemical biology. [Online] Available at: [Link]

-

NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid. NIST Chemistry WebBook. [Online] Available at: [Link]

-

ResearchGate. (2019). The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... [Online] Available at: [Link]

-

Universität Halle. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Online] Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. [Online] Available at: [Link]

-

ResearchGate. (2018). Figure 4. Mass spectrometry-based structure elucidation. Fragmentation.... [Online] Available at: [Link]

Sources

- 1. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]

- 2. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-Cyano-2-(trifluoromethyl)benzoic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-(trifluoromethyl)benzoic acid stands as a pivotal building block in modern medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, making it a sought-after intermediate in the development of novel pharmaceuticals. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its significant applications, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of a Trifunctional Scaffolding

The advent of fluorine chemistry has revolutionized the field of drug design, with the trifluoromethyl (-CF3) group being one of the most impactful introductions.[1][2] The incorporation of a -CF3 group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other reactive functionalities, such as a nitrile (-CN) and a carboxylic acid (-COOH) on a benzene ring, the resulting compound becomes a powerful tool for synthetic chemists.

This compound is one such molecule. The carboxylic acid provides a handle for amide bond formation and other derivatizations, the nitrile group can be transformed into various nitrogen-containing heterocycles or other functional groups, and the trifluoromethyl group imparts its unique electronic and steric properties. This guide delves into the discovery and synthetic evolution of this important chemical entity.

Historical Perspective and Plausible Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood through the convergence of established and evolving synthetic methodologies in the 20th century. The synthesis of this molecule relies on foundational reactions in aromatic chemistry, most notably the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[3] This reaction provides a robust method for the conversion of an aryl amine to an aryl nitrile, a key transformation in the logical synthesis of our target compound.[4]

The historical synthesis of this compound is intrinsically linked to the availability of its precursors, particularly 4-amino-2-(trifluoromethyl)benzonitrile. Patents from the mid to late 20th century describe various methods for the preparation of substituted benzonitriles and trifluoromethylated anilines, laying the groundwork for the eventual synthesis of the title compound.[5][6]

A plausible and historically consistent synthetic pathway to this compound involves a multi-step sequence starting from a readily available trifluoromethylated aniline derivative. This logical retrosynthetic analysis is depicted below.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

The Trifluoromethyl Group in Benzoic Acid Scaffolds: A Technical Guide for Drug Discovery

Introduction

In the landscape of modern drug design, the strategic modification of molecular scaffolds to enhance biological and physicochemical properties is paramount.[1] Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (-CF3) group stands out for its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] When appended to a benzoic acid framework—a common scaffold in pharmaceuticals—the -CF3 group imparts a unique combination of electronic and steric properties that can be leveraged to overcome common drug development hurdles.

This guide provides an in-depth technical exploration of the key characteristics of trifluoromethylated benzoic acids. We will delve into the causality behind their altered physicochemical properties, explore synthetic strategies, analyze their role in successful drug candidates, and outline essential analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of trifluoromethylation in their therapeutic design endeavors.

Section 1: The Physicochemical Impact of Trifluoromethylation

The introduction of a -CF3 group to a benzoic acid ring dramatically alters its fundamental properties. These changes are not arbitrary; they are a direct consequence of the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1][3]

Acidity (pKa) Modulation

The most immediate and predictable effect of trifluoromethylation on benzoic acid is a significant increase in acidity (a decrease in pKa). This is driven by the powerful electron-withdrawing inductive effect (-I) of the -CF3 group.[4] This effect stabilizes the resulting carboxylate anion (conjugate base) by delocalizing its negative charge, thereby favoring dissociation of the proton.

The position of the -CF3 group on the aromatic ring is critical, as the inductive effect is distance-dependent.

| Compound | pKa in Water | Fold Increase in Acidity (vs. Benzoic Acid) |

| Benzoic Acid | ~4.20 | 1x |

| 2-(Trifluoromethyl)benzoic acid | ~3.14 | ~11.5x |

| 3-(Trifluoromethyl)benzoic acid | ~3.86[5] | ~2.2x |

| 4-(Trifluoromethyl)benzoic acid | ~3.65 | ~3.5x |

| 2,4,6-tris(Trifluoromethyl)benzoic acid | ~2.8[6] | ~25x |

Note: pKa values can vary slightly based on experimental conditions. The values presented are representative.

Causality: The ortho- and para- positions experience a stronger acidifying effect than the meta- position due to the combination of inductive and resonance effects influencing the electron density of the carboxylate group. The cumulative effect of multiple -CF3 groups, as seen in 2,4,6-tris(trifluoromethyl)benzoic acid, leads to a dramatic increase in acidity.[6] This tunable acidity is a powerful tool for optimizing a drug's solubility and interaction with biological targets.[7][8]

Figure 2: A generalized workflow for the evaluation of a novel trifluoromethylated benzoic acid drug candidate.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of any synthesized trifluoromethylated benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H and ¹³C NMR: These standard techniques confirm the overall carbon-hydrogen framework of the molecule.

-

¹⁹F NMR Spectroscopy: This is a uniquely informative technique for fluorinated compounds. [9]The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. [10]The trifluoromethyl group typically appears as a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment, providing a definitive confirmation of the -CF3 group's presence and position on the aromatic ring. [9][11]Quantitative ¹⁹F NMR can also be used for accurate purity assessment. [9]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further validating the molecular formula.

Figure 3: The logic of using the -CF3 group as a bioisostere for a methyl group to modulate key drug properties.

Conclusion